4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate
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Overview
Description
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with diethylamino and diethoxy groups, and it is stabilized by a tetrafluoroborate anion (BF₄⁻).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate typically involves the diazotization of 4-(Diethylamino)-2,5-diethoxyaniline. The process generally includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Stabilization: The resulting diazonium salt is then stabilized by the addition of tetrafluoroboric acid (HBF₄), leading to the precipitation of this compound as a solid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes:
- Ensuring precise control of reaction temperatures and conditions to maintain the stability of the diazonium salt.
- Utilizing continuous flow reactors to enhance safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles (e.g., halides, hydroxides) through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr) are commonly used as catalysts.
Azo Coupling: Typically performed in alkaline conditions using sodium hydroxide (NaOH).
Reduction: Sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) are often used as reducing agents.
Major Products
Substitution: Halogenated derivatives, phenols, and other substituted benzene compounds.
Coupling: Azo dyes and pigments.
Reduction: 4-(Diethylamino)-2,5-diethoxyaniline.
Scientific Research Applications
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules through azo coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate primarily involves its diazonium group, which is highly reactive and can undergo various transformations. The molecular targets and pathways include:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating substitution reactions with nucleophiles.
Azo Coupling: The diazonium group couples with electron-rich aromatic compounds to form azo bonds, which are important in dye chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylamino)-2,5-dimethoxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dihydroxybenzenediazonium tetrafluoroborate
- 4-(Diethylamino)-2,5-dichlorobenzenediazonium tetrafluoroborate
Uniqueness
4-(Diethylamino)-2,5-diethoxybenzenediazonium tetrafluoroborate is unique due to the presence of both diethylamino and diethoxy groups, which influence its reactivity and solubility. These substituents can enhance the compound’s stability and make it suitable for specific applications in dye synthesis and organic transformations.
Properties
CAS No. |
68052-06-2 |
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Molecular Formula |
C14H22BF4N3O2 |
Molecular Weight |
351.15 g/mol |
IUPAC Name |
4-(diethylamino)-2,5-diethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C14H22N3O2.BF4/c1-5-17(6-2)12-10-13(18-7-3)11(16-15)9-14(12)19-8-4;2-1(3,4)5/h9-10H,5-8H2,1-4H3;/q+1;-1 |
InChI Key |
QBHJWGNOOPKIRU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)C1=C(C=C(C(=C1)OCC)[N+]#N)OCC |
Origin of Product |
United States |
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